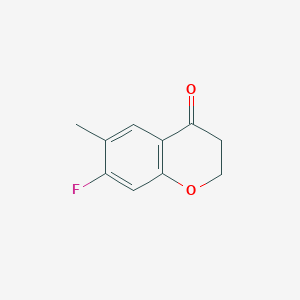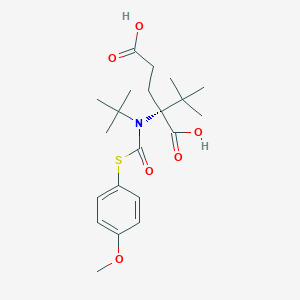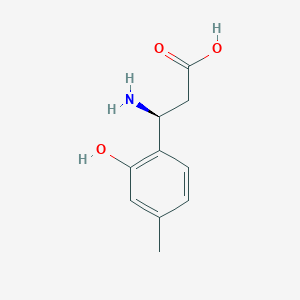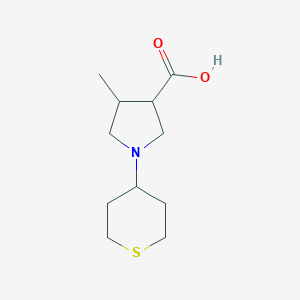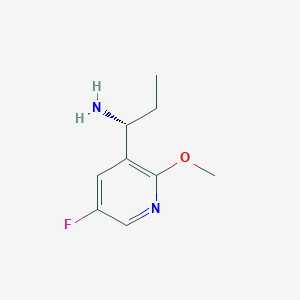
(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is a chiral compound with a pyridine ring substituted with a fluorine atom and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxypyridine and ®-propan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the amine group, followed by nucleophilic substitution on the pyridine ring.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for ®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine: The enantiomer of the compound, with similar but distinct biological activity.
1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine: The racemic mixture containing both enantiomers.
1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H13FN2O |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
(1R)-1-(5-fluoro-2-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2O/c1-3-8(11)7-4-6(10)5-12-9(7)13-2/h4-5,8H,3,11H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
NBQUAPHXAMINTL-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@H](C1=C(N=CC(=C1)F)OC)N |
Kanonische SMILES |
CCC(C1=C(N=CC(=C1)F)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


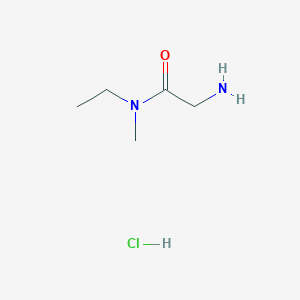

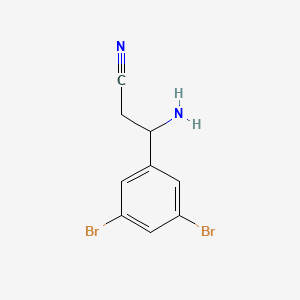

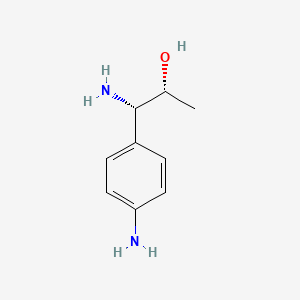

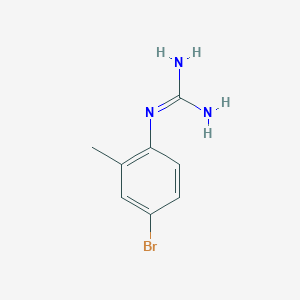
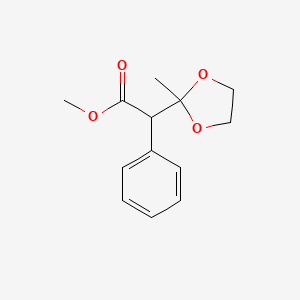

![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)
